2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, I could not find specific information on the physical and chemical properties of this compound .Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A study on dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) identified compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold as highly effective. One such compound showed the highest potency known to date against human TS and DHFR, indicating its potential in cancer therapy (Gangjee et al., 2008).
Glutaminase Inhibition for Cancer Treatment
Another research application involves the design and synthesis of BPTES analogs, aiming at inhibiting glutaminase to control cancer cell growth. These compounds, related structurally to the query chemical, showed potent GLS inhibitory activity, presenting a promising route for cancer treatment (Shukla et al., 2012).
Antifolate Activity Against Pathogens
Compounds utilizing the thieno[3,2-d]pyrimidin scaffold have been synthesized as potential DHFR inhibitors, showing potent activity against pathogens causing opportunistic infections. This points to their application in treating infections in immunocompromised patients (Gangjee et al., 2007).
Antitumor and Antibacterial Agents
The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS has been explored for their potential as antitumor and antibacterial agents. This research underscores the versatility of the thieno[2,3-d]pyrimidin scaffold in developing new therapeutics (Gangjee et al., 1996).
Anti-Asthma Agents
The discovery of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors presents another application of this chemical structure in designing anti-asthma agents. This research highlights the potential of such compounds in managing asthma through the inhibition of mediator release (Medwid et al., 1990).
Anticancer Activity
The investigation into new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their anticancer activity revealed that several synthesized compounds showed potent anticancer effects on human cancer cell lines, highlighting the therapeutic potential of this chemical structure (Hafez & El-Gazzar, 2017).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, I could not find specific information on the mechanism of action of this compound.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-2-26(16-6-4-3-5-7-16)19(28)13-31-22-25-18-8-9-30-20(18)21(29)27(22)17-11-14(23)10-15(24)12-17/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNOXLABPBVVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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